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Compound of Interest

Compound Name: Trisodium pentacyanoaminoferrate

Cat. No.: B086921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key experimental techniques used to verify the

structure of Trisodium pentacyanoaminoferrate, Na₃[Fe(CN)₅NH₃]. Detailed methodologies

and expected quantitative data are presented to support researchers in confirming the

synthesis and structural integrity of this coordination compound. The established structure

consists of a central iron(II) ion octahedrally coordinated to five cyanide ligands and one

ammine ligand.[1][2]

Elemental Analysis
Elemental analysis is a fundamental technique to determine the empirical formula of a

compound by quantifying the percentage composition of its constituent elements. For

Trisodium pentacyanoaminoferrate (Formula: C₅H₃FeN₆Na₃, Molecular Weight: 271.93

g/mol ), the theoretical elemental composition provides a baseline for comparison with

experimental results.[2][3][4]

Experimental Protocol:
A precisely weighed sample of the compound is combusted in a stream of oxygen. The

resulting gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods,

such as infrared spectroscopy and thermal conductivity. The iron and sodium content can be
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determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic

emission spectroscopy (ICP-AES) after acid digestion of the sample.

Expected Data:
Element Theoretical Percentage (%)

Carbon (C) 22.08

Hydrogen (H) 1.11

Nitrogen (N) 30.90

Iron (Fe) 20.54

Sodium (Na) 25.36

Table 1. Theoretical elemental composition of Trisodium pentacyanoaminoferrate.

X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-

dimensional atomic arrangement of a crystalline solid. This technique provides precise bond

lengths, bond angles, and the overall geometry of the molecule. X-ray crystallographic studies

on related pentacyanoferrate(II) complexes have confirmed a pseudo-octahedral coordination

around the iron center.[1] A study on the heptahydrate form of sodium

pentacyanoammineferrate(II) has provided detailed structural parameters.[5]

Experimental Protocol:
A suitable single crystal of the compound is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as

the crystal is rotated. The resulting data is processed to generate an electron density map, from

which the atomic positions can be determined and the molecular structure can be refined.

Expected Crystallographic Data:
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Parameter Expected Value Range

Coordination Geometry Octahedral

Fe-C Bond Lengths (Å) 1.90 - 1.95

Fe-N (ammine) Bond Length (Å) 2.00 - 2.05

C≡N Bond Lengths (Å) 1.14 - 1.18

C-Fe-C Bond Angles (°) ~90 and ~180

C-Fe-N Bond Angles (°) ~90 and ~180

Table 2. Expected single-crystal X-ray diffraction data for the [Fe(CN)₅NH₃]³⁻ anion.
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Caption: Workflow for 3D structure determination using X-ray crystallography.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. For Trisodium pentacyanoaminoferrate, IR spectroscopy is particularly useful for

confirming the presence of the cyanide (C≡N) and ammine (N-H) ligands.

Experimental Protocol:
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A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a

mull. The sample is then placed in an IR spectrometer, and a beam of infrared radiation is

passed through it. The frequencies at which the molecule absorbs the radiation correspond to

the vibrational frequencies of its bonds.

Expected Vibrational Frequencies:
Functional Group Bond Vibration

Expected Frequency
(cm⁻¹)

Cyanide C≡N stretch 2000 - 2100

Ammine N-H stretch 3200 - 3400

Ammine N-H bend 1600 - 1650

Metal-Ligand Fe-C/Fe-N stretch 400 - 600

Table 3. Characteristic infrared absorption frequencies for Trisodium
pentacyanoaminoferrate.
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IR Data and Structural Correlation

Experimental IR Spectrum

~2050 cm⁻¹ Peak
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~3300 cm⁻¹ Peaks
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[Fe(CN)₅NH₃]³⁻ Structure
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Caption: Logical relationship between IR spectral data and ligand confirmation.

Conclusion
The combination of elemental analysis, single-crystal X-ray diffraction, and infrared

spectroscopy provides a comprehensive and robust verification of the structure of Trisodium
pentacyanoaminoferrate. While elemental analysis confirms the empirical formula, X-ray

crystallography offers an unambiguous determination of the molecular geometry and bond

parameters. Infrared spectroscopy serves as a rapid and reliable method to confirm the

presence of the key functional ligands. The consistent agreement between the data obtained

from these techniques and the theoretical values provides high confidence in the structural

assignment of the synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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